N-(3-bromodibenzothiophen-2-yl)acetamide
Description
N-(3-bromodibenzothiophen-2-yl)acetamide is a brominated dibenzothiophene derivative featuring an acetamide group at the 2-position and a bromine substituent at the 3-position of the fused heterocyclic system. Dibenzothiophene-based compounds are of interest due to their electronic properties and utility in pharmaceuticals, materials science, and organic synthesis.
Properties
Molecular Formula |
C14H10BrNOS |
|---|---|
Molecular Weight |
320.21 g/mol |
IUPAC Name |
N-(3-bromodibenzothiophen-2-yl)acetamide |
InChI |
InChI=1S/C14H10BrNOS/c1-8(17)16-12-6-10-9-4-2-3-5-13(9)18-14(10)7-11(12)15/h2-7H,1H3,(H,16,17) |
InChI Key |
QWNYXGUISVYECD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)C3=CC=CC=C3S2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromodibenzothiophen-2-yl)acetamide typically involves the bromination of dibenzothiophene followed by acetamidation. The process can be summarized as follows:
Bromination: Dibenzothiophene is reacted with bromine in the presence of a catalyst to introduce a bromine atom at the 3-position of the dibenzothiophene ring.
Acetamidation: The brominated dibenzothiophene is then reacted with acetic anhydride or acetyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromodibenzothiophen-2-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a polar solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzothiophene derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
N-(3-bromodibenzothiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving sulfur-containing aromatic compounds.
Industry: It may be used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which N-(3-bromodibenzothiophen-2-yl)acetamide exerts its effects depends on its specific applicationThese interactions can modulate biological pathways and lead to specific effects, such as inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Substituent Effects
N-(3-Acetyl-2-thienyl)-2-bromoacetamide ()
- Core Structure : Thiophene ring vs. dibenzothiophene in the target compound.
- Substituents : Bromoacetamide at the 2-position and acetyl at the 3-position.
- Key Differences : The absence of a fused benzene ring in the thiophene derivative reduces aromatic conjugation compared to dibenzothiophene. This may lower thermal stability and alter electronic properties.
- Synthesis : One-step reaction from 3-acetylthiophen-2-amine and bromoacetyl bromide (60% yield) .
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()
- Core Structure: Thiophene with cyano and thiophenyl-acetamide substituents.
- Synthesis : Two-step process involving thiophenylacetic acid activation and coupling .
N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()
- Core Structure : Bromophenyl group linked to a triazole-thioacetamide.
- Key Differences : The triazole ring introduces hydrogen-bonding capabilities, which may enhance biological activity. Molecular weight (418.3 g/mol) is higher than typical dibenzothiophene derivatives .
N-(3-Bromopyridin-2-yl)acetamide ()
Physicochemical Properties
*Estimated values based on structural analogs.
- Lipophilicity : Dibenzothiophene derivatives generally exhibit higher XLogP3 values (e.g., ~3.5 estimated) compared to simpler thiophene or pyridine analogs due to increased aromaticity and bulk.
- Solubility: Bromine and acetamide groups may reduce aqueous solubility relative to hydroxy or cyano-substituted analogs.
Antimicrobial and Antifungal Derivatives ()
- Acetamide derivatives with benzo[d]thiazole or thiazole cores (e.g., compounds 47–50) show activity against gram-positive bacteria and fungi. The dibenzothiophene core in the target compound may offer enhanced membrane permeability due to its planar structure .
COX/LOX Inhibitors ()
- Thiazole-acetamide hybrids (e.g., compound 6a) demonstrate anti-inflammatory activity. Dibenzothiophene’s sulfur atom could mimic thiazole’s role in enzyme binding .
Metabolites and Pharmacokinetics ()
- Thiadiazole-acetamide metabolites (e.g., MSH) highlight the metabolic stability of acetamide groups. Bromine in the target compound may slow oxidative metabolism compared to smaller substituents .
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